molecular formula C18H15N3O3 B10982119 n-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide

n-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide

Cat. No.: B10982119
M. Wt: 321.3 g/mol
InChI Key: ICXKAEQIBRAQKF-UHFFFAOYSA-N
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Description

N-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure of this compound includes a quinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the acetylaminophenyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide include other quinoline derivatives such as:

  • N-(3-(Acetylamino)phenyl)-3-nitrobenzamide
  • N-(3-(Acetylamino)phenyl)-2-nitrobenzamide
  • N-(3-(Acetylamino)phenyl)-4-methyl-3-nitrobenzamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H15N3O3/c1-11(22)20-12-5-4-6-13(9-12)21-18(24)15-10-19-16-8-3-2-7-14(16)17(15)23/h2-10H,1H3,(H,19,23)(H,20,22)(H,21,24)

InChI Key

ICXKAEQIBRAQKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

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